molecular formula C12H5ClF3NO B1421513 2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187165-43-0

2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine

Cat. No. B1421513
M. Wt: 271.62 g/mol
InChI Key: PLINFODENTYIQR-UHFFFAOYSA-N
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Description

“2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine” is a synthetic organic compound with the molecular formula C12H5ClF3NO . It is an important intermediate in the field of organic synthesis and a key building block for the development of various pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine” consists of a pyridine ring attached to a trifluorobenzoyl group . The compound has a molecular weight of 271.62 g/mol . The InChIKey, a unique identifier for the compound, is PLINFODENTYIQR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.62 g/mol . It has a topological polar surface area of 30 Ų, indicating its polarity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has two rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Development

  • Synthesis of Related Compounds

    The compound 2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine and its derivatives have been explored in the synthesis of various chemical compounds. For example, Catalani et al. (2010) reported the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative that could be useful for further functionalization in medicinal chemistry research (Catalani, Paio, & Perugini, 2010).

  • Development of Fluorescent Probes

    Shao et al. (2011) utilized a derivative in the synthesis of novel imidazo[1,2-a]pyridine derivatives, which demonstrated efficiency as fluorescent probes for mercury ion detection (Shao et al., 2011).

Applications in Catalysis and Material Science

  • Catalytic Applications

    The use of related pyridine derivatives has been explored in catalysis. For instance, Santiso‐Quiñones and Rodríguez‐Lugo (2013) studied a ruthenium(II) complex involving pyridine derivatives for transfer hydrogenation and catalytic transfer hydrogenation (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).

  • Synthesis of Advanced Materials

    Zhang et al. (2007) used a related compound in the synthesis of soluble polyimides, showing significant potential in the development of advanced materials with desirable properties like solubility and thermal stability (Zhang et al., 2007).

  • Development of Photoluminescent Compounds

    Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, demonstrating blue-green luminescence, highlighting the potential of related compounds in developing new luminescent materials (Li et al., 2012).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3NO/c13-10-2-1-6(5-17-10)12(18)7-3-8(14)11(16)9(15)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLINFODENTYIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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